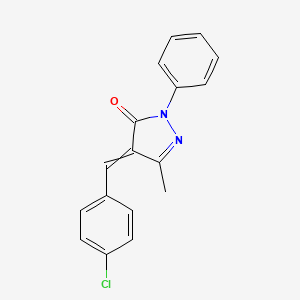

4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3h-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du tert-butyl 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénylcarbamate implique la réaction de la 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénylamine avec le chloroformate de tert-butyle. La réaction est généralement réalisée en présence d'une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane. Les conditions réactionnelles comprennent le maintien de la température autour de 0 °C à température ambiante et l'agitation du mélange pendant plusieurs heures jusqu'à ce que la réaction soit terminée.

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir la qualité souhaitée .

Types de réactions :

Oxydation : Le tert-butyl 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénylcarbamate peut subir des réactions d'oxydation pour former les acides boroniques correspondants.

Substitution : Ce composé peut participer à des réactions de substitution, en particulier la substitution nucléophile, où le groupe ester boronique peut être remplacé par d'autres nucléophiles.

Réactions de couplage : Il est couramment utilisé dans les réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le périodate de sodium sont utilisés dans des conditions douces.

Substitution : Des nucléophiles comme les amines ou les alcools en présence d'une base.

Réactions de couplage : Des catalyseurs au palladium et des bases comme le carbonate de potassium dans des solvants organiques tels que le tétrahydrofurane ou le toluène.

Principaux produits :

Oxydation : Acides boroniques.

Substitution : Divers phénylcarbamates substitués.

Réactions de couplage : Composés biaryles.

Chimie :

- Utilisé comme élément de construction en synthèse organique, en particulier dans la formation de composés biaryles par des réactions de couplage de Suzuki-Miyaura.

Biologie :

- Enquête sur son potentiel en tant que sonde moléculaire dans les systèmes biologiques en raison de sa fonctionnalité d'acide boronique, qui peut interagir avec les diols et autres biomolécules.

Médecine :

- Exploration de son potentiel dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques et d'autres agents thérapeutiques.

Industrie :

- Utilisé dans la production de matériaux avancés et de polymères en raison de ses propriétés chimiques uniques .

5. Mécanisme d'action

Le mécanisme d'action du tert-butyl 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénylcarbamate implique sa capacité à former des liaisons covalentes réversibles avec les diols et autres nucléophiles. Cette propriété est exploitée dans diverses applications, notamment l'inhibition enzymatique et la reconnaissance moléculaire. Le groupe ester boronique interagit avec les molécules cibles, conduisant à la formation de complexes stables qui peuvent moduler l'activité biologique .

Composés similaires :

Acide phénylboronique : Un autre dérivé d'acide boronique avec une réactivité similaire mais des groupes fonctionnels différents.

Pinacolborane : Un composé de borane utilisé dans des réactions de couplage similaires mais avec une réactivité et une stabilité différentes.

Unicité :

- Le tert-butyl 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénylcarbamate est unique en raison de son groupe carbamate de tert-butyle, qui offre une stabilité et une réactivité supplémentaires par rapport à d'autres dérivés d'acide boronique. Cela le rend particulièrement utile dans la synthèse organique complexe et les applications industrielles .

Mécanisme D'action

The mechanism of action of tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic ester group interacts with target molecules, leading to the formation of stable complexes that can modulate biological activity .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different functional groups.

Pinacolborane: A borane compound used in similar coupling reactions but with different reactivity and stability.

Uniqueness:

- tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate is unique due to its tert-butyl carbamate group, which provides additional stability and reactivity compared to other boronic acid derivatives. This makes it particularly useful in complex organic synthesis and industrial applications .

Propriétés

Formule moléculaire |

C17H13ClN2O |

|---|---|

Poids moléculaire |

296.7 g/mol |

Nom IUPAC |

4-[(4-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C17H13ClN2O/c1-12-16(11-13-7-9-14(18)10-8-13)17(21)20(19-12)15-5-3-2-4-6-15/h2-11H,1H3 |

Clé InChI |

BGJYICFWALJLBY-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-imino-3-[2-(4-methoxyphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide](/img/structure/B10810434.png)

![4-[(2-Chloro-4-fluorophenyl)methoxy]thieno[2,3-d]pyrimidine](/img/structure/B10810442.png)

![1-(2-Chlorophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B10810444.png)

![4-tert-butyl-N-[1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B10810451.png)

![N-(2-fluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B10810460.png)

![9-(4-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B10810493.png)

![1,6-Diethyl-3,4-bis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B10810497.png)

![6-amino-4-(2,4-dimethylphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitril e](/img/structure/B10810504.png)

![1,2,9,10-tetramethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium](/img/structure/B10810520.png)

![N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide](/img/structure/B10810523.png)

![2-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B10810526.png)